

# Comprehensive Scientific Review of Seviteronel: Mechanism, Clinical Development, and Therapeutic Applications

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Drug Profile and Mechanism of Action

**Seviteronel** (developmental code INO-464) represents a **novel targeted therapy** with a unique dual mechanism of action that distinguishes it from other agents in its class. This orally bioavailable small molecule functions as both a **selective cytochrome P450c17a (CYP17) 17,20-lyase inhibitor** and a **competitive androgen receptor (AR) antagonist**. Its development by Innocrin Pharmaceuticals emerged from the need to address resistance mechanisms to existing androgen-targeted therapies while minimizing treatment-associated toxicities. The drug exhibits approximately **10-fold selectivity** for CYP17 lyase versus CYP17 17- $\alpha$  hydroxylase inhibition, which theoretically reduces the need for concomitant steroid administration compared to other CYP17 inhibitors like abiraterone acetate. Additionally, **seviteronel** demonstrates potent activity against both wild-type and mutated forms of the AR, including clinically relevant mutations such as F876L and T877A that often confer resistance to other antiandrogens [1] [2].

The **molecular basis** for **seviteronel**'s activity lies in its ability to simultaneously suppress androgen production and block AR signaling, creating a comprehensive suppression of the androgen-axis. Preclinical studies have demonstrated that **seviteronel** inhibits estrogen-stimulated proliferation in MCF7 breast cancer cells (ER+/low AR expression) and DHT-stimulated growth in MDA-MB-453 cells (ER-/AR+), with higher potency and efficacy than enzalutamide across multiple models. Furthermore, **seviteronel** effectively

inhibited tumor growth and increased survival compared to enzalutamide in tamoxifen-resistant MCF7 mouse xenograft models, suggesting potential applications beyond prostate cancer [1]. This dual mechanism provides a rational basis for investigating **seviteronel** in various androgen-driven malignancies, including specific subtypes of breast cancer.

Table 1: Key Characteristics of **Seviteronel**

| Parameter              | Specification                                               |
|------------------------|-------------------------------------------------------------|
| Molecular Target       | CYP17 17,20-lyase + Androgen Receptor                       |
| Mechanism              | Dual: Enzyme inhibition + Receptor antagonism               |
| Selectivity            | ~10-fold for lyase vs hydroxylase                           |
| Administration         | Oral (150 mg tablets)                                       |
| Development Status     | Phase II (clinical development discontinued as monotherapy) |
| Key Mutations Targeted | AR-F876L, AR-T877A, AR-H874Y                                |

## Clinical Development and Trial Data

### Clinical Trials in Breast Cancer

The **phase 1 clinical study** of **seviteronel** in women with advanced breast cancer established important preliminary safety and efficacy data for the drug in this population. This open-label trial enrolled 19 women with either **triple-negative breast cancer (TNBC)** or **ER+ HER2- breast cancer**, with no requirement for AR positivity for phase 1 entry. Patients received **seviteronel** in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily based on dose-limiting toxicities observed at higher doses. The **primary objective** was to determine safety, tolerability, and maximum tolerated dose, while secondary objectives included pharmacokinetics and initial activity assessment using clinical benefit rates at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ disease [1].

The trial identified **450 mg once daily** as the recommended phase 2 dose (RP2D) for women, with dose-limiting toxicities observed at higher doses including Grade 3 confusional state with paranoia at 750 mg and Grade 3 mental status change and delirium at 600 mg. The majority of adverse events were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%). Four Grade 3/4 adverse events deemed possibly related to **seviteronel** occurred in four subjects (anemia, delirium, mental status change, and confusional state). Notably, at the RP2D of 450 mg daily, **4 of 7 subjects** achieved clinical benefit, with 2 TNBC subjects reaching CBR16 and 2 ER+ subjects reaching CBR24, though no objective tumor responses were reported [1].

## Clinical Trials in Prostate Cancer

The **clinical development program** for **seviteronel** in prostate cancer encompassed multiple trials with varying results. An initial phase 1 study in chemotherapy-naïve men with castration-resistant prostate cancer (CRPC) established 600 mg once daily as the recommended phase 2 dose, with most treatment-emergent adverse events reported as Grade 1-2. The most common adverse events in this study were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most improving after dose reduction or interruption [3].

However, a subsequent **phase 2 study** focused specifically on patients with metastatic CRPC (mCRPC) who had previously progressed on enzalutamide treatment demonstrated significant challenges. This open-label trial enrolled 17 patients with a median age of 71 years, with 8 patients having received prior docetaxel. Patients received **seviteronel** without routine oral steroids using various dosing regimens (450 mg twice daily with titration, or 600 mg/750 mg once daily without titration). The results were disappointing, with patients receiving a **median of only 2 cycles** of treatment, and most discontinuing due to drug-related toxicity. The most common adverse events included concentration impairment, fatigue, tremor, and nausea. Despite dosing modifications, the study was **closed prematurely** due to the magnitude of toxicity, and only **1 of 17 patients (6%)** experienced a significant PSA decline ( $\geq 50\%$ ). The authors concluded that single-agent **seviteronel** was not well-tolerated nor associated with significant clinical responses in this patient population who had previously received enzalutamide [4] [2].

*Table 2: Summary of Clinical Trial Results for **Seviteronel***

| Trial Phase      | Patient Population                      | Dosing                       | Key Efficacy Findings                                        | Common Adverse Events                                                 |
|------------------|-----------------------------------------|------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------|
| Phase I [1]      | Women with TNBC or ER+ BC (n=19)        | 450-750 mg QD (RP2D: 450 mg) | 4/7 at RP2D had clinical benefit (2 TNBC CBR16, 2 ER+ CBR24) | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%)             |
| Phase I [3]      | Men with CRPC (n=21)                    | 600-900 mg QD (RP2D: 600 mg) | Established safety profile; preliminary activity observed    | Fatigue (71%), dizziness (52%), blurred vision (38%), dysgeusia (33%) |
| Phase II [4] [2] | Men with mCRPC post-enzalutamide (n=17) | 450 mg BID or 600/750 mg QD  | 1/17 (6%) with PSA decline $\geq$ 50%; limited efficacy      | Concentration impairment, fatigue, tremor, nausea                     |

## Preclinical Evidence and Experimental Models

### Radiosensitization in AR-Positive Triple Negative Breast Cancer

A significant body of **preclinical research** has investigated **seviteronel**'s potential as a radiosensitizer in AR-positive triple negative breast cancer models. This research emerged from the clinical observation that TNBC patients experience high rates of locoregional recurrence despite multimodality therapy including radiation, and the recognition that AR is expressed in 15-35% of TNBC tumors. In vitro studies utilizing clonogenic survival assays demonstrated that both AR knockdown and pharmacological inhibition with **seviteronel** effectively **radiosensitized AR+ TNBC cells**, with radiation enhancement ratios ranging from 1.20 to 1.89 in models with high AR expression (MDA-MB-453 and ACC-422). Importantly, AR-negative models, regardless of estrogen receptor status, were not radiosensitized with **seviteronel** treatment at concentrations up to 5  $\mu$ M, indicating **selective activity** in AR-dependent contexts [5] [6].

The **mechanistic basis** for this radiosensitization appears to involve impaired double-strand DNA break repair, as evidenced by significant delays in repair at 6, 16, and 24 hours measured via immunofluorescent staining of  $\gamma$ H2AX foci. Following combination treatment with **seviteronel** and radiation, increased binding of AR occurred at DNA damage response genes involved in both homologous recombination and non-

homologous end joining. This pattern was not observed with combination treatment of enzalutamide and radiation, suggesting a **distinct mechanism of radiosensitization** compared to other AR inhibitors. These findings were further validated in an in vivo AR+ TNBC xenograft model, which demonstrated significant reduction in tumor volume and delayed tumor doubling and tripling times in mice treated with **seviteronel** and radiation compared to either modality alone [5] [6] [7].

## Combination Therapy Approaches

**Preclinical combination studies** have explored the potential of **seviteronel** to enhance the efficacy of other targeted agents. One particularly promising approach combines **seviteronel** with CDK4/6 inhibitors in AR-positive TNBC models. Single-cell RNA sequencing analyses revealed heterogeneity in AR levels even in highly AR+ cell lines and identified cell cycle pathway activation in AR-high versus AR-low expressing cells. This provided a rationale for combining the cell cycle CDK4/6 inhibitor abemaciclib with **seviteronel**, which demonstrated **synergistic effects** in AR+ TNBC models compared to each drug alone. Although CDK4/6 inhibitors are currently FDA-approved only for ER+ breast cancer, these findings suggest potential application in molecularly defined subsets of TNBC when combined with AR-targeted agents like **seviteronel** [8].

## Molecular Mechanisms and Signaling Pathways

The **androgen receptor signaling pathway** represents a crucial therapeutic target in multiple hormone-driven malignancies. Under normal physiological conditions, androgen production is regulated by the hypothalamic-pituitary-gonadal axis, with testicular and adrenal androgens serving as ligands for AR activation. Upon ligand binding, AR undergoes conformational changes, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) in regulatory regions of target genes, modulating their transcription and promoting cell growth and survival [9].

**Seviteronel** disrupts this pathway through **two distinct mechanisms**: first, by inhibiting the CYP17 17,20-lyase enzyme critical for androgen biosynthesis, thereby reducing ligand availability; and second, by directly competing with androgens for binding to the AR ligand-binding domain, preventing receptor activation regardless of ligand concentration. This dual mechanism is particularly valuable in the context of **resistance mutations** such as F876L and T877A, which can convert other antiandrogens like enzalutamide and

apalutamide from antagonists to agonists. Preclinical evidence suggests that **seviteronel** maintains its antagonistic function against these mutated AR variants, potentially overcoming one important mechanism of resistance to earlier-generation AR-targeted therapies [2] [8].



[Click to download full resolution via product page](#)

*Figure 1: **Seviteronel's** Dual Mechanism of Action - The diagram illustrates **seviteronel's** simultaneous inhibition of CYP17 lyase enzyme activity in androgen biosynthesis and direct antagonism of the androgen receptor, providing comprehensive suppression of androgen signaling through both reduced ligand production and impaired receptor activation.*

The **differential effects** of **seviteronel** compared to other AR-targeted agents appear to stem from its unique influence on AR conformation and subsequent genomic binding patterns. Conformational profiling studies have revealed that **seviteronel**-bound AR adopts a conformation resembling the unliganded AR (apo-AR), which precludes nuclear localization and DNA binding. This mechanism differs from enzalutamide, which primarily competes with androgen binding but does not necessarily induce the same conformational change. Following radiation treatment, the combination with **seviteronel** resulted in increased AR binding to DNA damage response genes—a pattern not observed with enzalutamide—suggesting that the distinct molecular architecture of the **seviteronel**-AR complex may underlie its unique efficacy as a radiosensitizer [5] [6].

## Future Directions and Research Opportunities

Despite the **clinical setbacks** observed in later-stage trials, particularly in enzalutamide-pretreated mCRPC populations, several potential pathways exist for further development of **seviteronel** or similar dual-mechanism agents. The consistent evidence of **CNS-related toxicity** (concentration impairment, delirium, mental status changes) at higher doses across multiple trials suggests that careful dose optimization or alternative dosing schedules may be necessary. The premature closure of the phase II prostate cancer trial due to toxicity highlights the challenges of developing potent AR-targeted agents without concomitant steroid administration, though this was initially theorized as a potential advantage over abiraterone [4] [2].

Current research indicates that **combination approaches** may represent the most promising future direction for **seviteronel**. Ongoing studies are investigating **seviteronel** with low-dose dexamethasone in patients with AR-positive tumors, which may mitigate toxicity while maintaining efficacy. Additionally, the compelling preclinical data supporting **seviteronel** as a radiosensitizer in AR+ TNBC warrants clinical evaluation in combination with radiation therapy. The **synergistic relationship** observed with CDK4/6 inhibitors in TNBC models also suggests potential for combination regimens in molecularly defined populations. Furthermore, the activity of **seviteronel** against resistant AR mutations positions it as a potential therapeutic option for patients who have developed resistance to earlier-generation AR-targeted therapies, though this would require careful patient selection and monitoring [8] [5].



Click to download full resolution via product page

Figure 2: **Seviteronel's** Radiosensitization Mechanism - This diagram illustrates how **seviteronel** enhances radiation efficacy by impairing DNA damage response pathways through altered AR binding to DNA repair genes, resulting in delayed repair and increased cellular sensitivity to radiation-induced DNA damage.

From a **drug development perspective**, the **seviteronel** experience offers valuable insights for future dual-mechanism agents targeting steroid signaling pathways. The compound successfully demonstrated proof-of-concept for simultaneous CYP17 inhibition and AR antagonism but faced challenges in clinical tolerability particularly in heavily pretreated populations. Future iterations might focus on improved selectivity to further separate therapeutic effects from toxicities, or development of predictive biomarkers to identify patients most likely to benefit. The integration of **seviteronel's** unique radiosensitizing properties with local treatment modalities may also open alternative development pathways in disease settings where AR remains a relevant driver of malignancy [5] [6] [7].

## Conclusion

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

2. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic... [pmc.ncbi.nlm.nih.gov]
3. Phase i study of seviteronel , a selective CYP17 lyase and androgen... [experts.umn.edu]
4. Phase 2 Study of Seviteronel (INO-464) in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
6. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
7. , a Novel CYP17 Lyase Inhibitor and Androgen Receptor... Seviteronel [diagenode.com]
8. | 16 Publications | 30 Citations | Top Authors Seviteronel [scispace.com]
9. Targeting signaling pathways in prostate cancer [nature.com]

To cite this document: Smolecule. [Comprehensive Scientific Review of Seviteronel: Mechanism, Clinical Development, and Therapeutic Applications]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548885#seviteronel-scientific-literature-review]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)